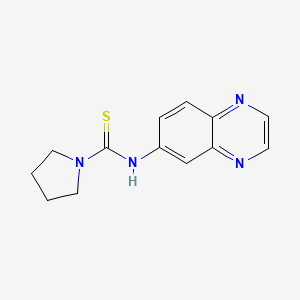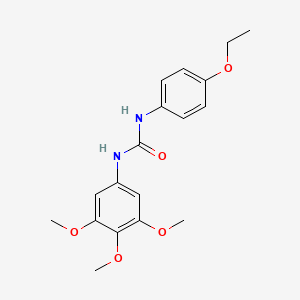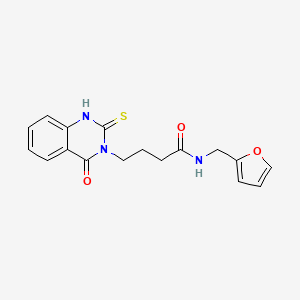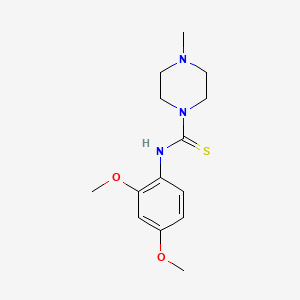![molecular formula C22H20N2O2 B5803253 N'-[1-(4-methoxyphenyl)ethylidene]-4-biphenylcarbohydrazide](/img/structure/B5803253.png)
N'-[1-(4-methoxyphenyl)ethylidene]-4-biphenylcarbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-[1-(4-methoxyphenyl)ethylidene]-4-biphenylcarbohydrazide is a chemical compound that has gained attention in the scientific community due to its potential applications in various research fields. This compound, also known as MPBC, is a hydrazide derivative that has been synthesized using different methods.
Mecanismo De Acción
The mechanism of action of N'-[1-(4-methoxyphenyl)ethylidene]-4-biphenylcarbohydrazide is not fully understood. However, it has been reported to inhibit the growth of bacteria and fungi by disrupting their cell membranes. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase-3 pathway.
Biochemical and Physiological Effects:
This compound has been reported to exhibit low toxicity and high stability. It has been shown to have no significant effect on the biochemical and physiological parameters of rats when administered at a dose of 100 mg/kg body weight. However, further studies are needed to determine the long-term effects of this compound on human health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N'-[1-(4-methoxyphenyl)ethylidene]-4-biphenylcarbohydrazide has several advantages for lab experiments, including its high purity and stability, low toxicity, and potential applications in various research fields. However, one limitation of this compound is its limited solubility in water, which may affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the research on N'-[1-(4-methoxyphenyl)ethylidene]-4-biphenylcarbohydrazide. One potential direction is to investigate its potential as a drug candidate for the treatment of bacterial and fungal infections and cancer. Another direction is to explore its potential as a material for organic electronics and optoelectronics. In addition, further studies are needed to determine the long-term effects of this compound on human health and the environment.
Conclusion:
In conclusion, this compound is a chemical compound that has potential applications in various research fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its implications for human health and the environment.
Métodos De Síntesis
N'-[1-(4-methoxyphenyl)ethylidene]-4-biphenylcarbohydrazide can be synthesized using different methods, including the reaction between 4-methoxybenzaldehyde and 4-biphenylcarboxylic acid hydrazide in the presence of a catalyst. Another method involves the reaction between 4-methoxybenzaldehyde and 4-biphenylcarboxylic acid hydrazide in the presence of acetic anhydride and sulfuric acid. Both methods have been reported to yield high purity and good yields of this compound.
Aplicaciones Científicas De Investigación
N'-[1-(4-methoxyphenyl)ethylidene]-4-biphenylcarbohydrazide has been widely used in scientific research due to its potential applications in various fields. It has been reported to exhibit antibacterial, antifungal, and antitumor activities. This compound has also been used as a fluorescent probe for the detection of metal ions and as a ligand for the synthesis of metal complexes. In addition, this compound has shown potential as a corrosion inhibitor and as a material for organic light-emitting diodes.
Propiedades
IUPAC Name |
N-[(E)-1-(4-methoxyphenyl)ethylideneamino]-4-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2/c1-16(17-12-14-21(26-2)15-13-17)23-24-22(25)20-10-8-19(9-11-20)18-6-4-3-5-7-18/h3-15H,1-2H3,(H,24,25)/b23-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKPWJKFTFVJGRL-XQNSMLJCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CC=C(C=C1)C2=CC=CC=C2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC=C(C=C1)C2=CC=CC=C2)/C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![methyl 2-[({[2-(methylthio)phenyl]amino}carbonyl)amino]benzoate](/img/structure/B5803198.png)
![2-(1-ethyl-1H-indol-3-yl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5803213.png)
![N-[2-(1H-indol-3-yl)ethyl]-2-(trifluoromethyl)-4-quinazolinamine](/img/structure/B5803218.png)



![3-[(4-chlorophenyl)thio]-N-(3-fluorophenyl)propanamide](/img/structure/B5803247.png)


![N-[3-(aminocarbonyl)-4-(4-morpholinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5803288.png)